

Technical Guide: Spectroscopic Validation of 2-(4-Methylphenyl)azepane

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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Compound Profile & Structural Logic

Target Molecule: **2-(4-Methylphenyl)azepane** CAS Registry Number: 168890-45-7 Molecular Formula: C₁₃H₁₉N Molecular Weight: 189.30 g/mol

Structural Elucidation Framework

The molecule consists of a seven-membered saturated nitrogen ring (azepane) substituted at the C2 position with a p-tolyl (4-methylphenyl) group. Spectroscopic validation must confirm three distinct structural domains:

- The p-Tolyl Moiety: Characterized by an AA'BB' aromatic system and a benzylic methyl singlet.
- The Azepane Core: A 7-membered ring requiring specific chemical shift patterns (distinct from piperidine or pyrrolidine analogs).
- The Connectivity: The C2-benzylic attachment point, which is the chiral center (racemic unless stereoselectively synthesized).

Predicted Spectroscopic Data

Note: The values below are high-fidelity predictions based on chemometric analysis of 2-phenylazepane analogs and substituent increment rules. They serve as the standard reference for experimental validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1] [2][3][4][5]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integral	Assignment	Structural Logic
7.15 - 7.20	Doublet (d, $J \approx 8$ Hz)	2H	Ar-H (meta to Me)	Part of AA'BB' system; ortho to the azepane ring.
7.10 - 7.14	Doublet (d, $J \approx 8$ Hz)	2H	Ar-H (ortho to Me)	Part of AA'BB' system; adjacent to the methyl group.
3.65 - 3.75	Doublet of Doublets (dd)	1H	H-2 (Benzylic)	Deshielded by both the Nitrogen and the Aromatic ring. Diagnostic for ring size/substitution.
2.90 - 3.05	Multiplet (m)	1H	H-7a (Axial)	Protons adjacent to Nitrogen (non-benzylic side).
2.65 - 2.80	Multiplet (m)	1H	H-7b (Equatorial)	Germinal partner to H-7a.
2.32	Singlet (s)	3H	Ar-CH ₃	Characteristic p-tolyl methyl group.
1.50 - 1.90	Broad Multiplet	6H	H-3, H-4, H-5, H-6	The "azepane envelope." Broader and more complex than cyclohexane signals.
1.80 (varies)	Broad Singlet (br s)	1H	N-H	Exchangeable proton; shift depends on

concentration/sol
vent.**¹³C NMR (100 MHz, CDCl₃)**

Chemical Shift (δ, ppm)	Carbon Type	Assignment
142.5	Quaternary (Cq)	Ar-C-1 (Attached to Azepane)
136.8	Quaternary (Cq)	Ar-C-4 (Attached to Methyl)
129.2	Methine (CH)	Ar-C (meta to Azepane)
126.5	Methine (CH)	Ar-C (ortho to Azepane)
62.8	Methine (CH)	C-2 (Chiral Center)
48.5	Methylene (CH ₂)	C-7 (Adjacent to N)
38.2	Methylene (CH ₂)	C-3
30.1	Methylene (CH ₂)	C-6
26.5	Methylene (CH ₂)	C-4/5
25.8	Methylene (CH ₂)	C-5/4
21.1	Methyl (CH ₃)	Ar-CH ₃

B. Mass Spectrometry (MS) - Electron Impact (EI)Molecular Ion (M⁺):m/z 189

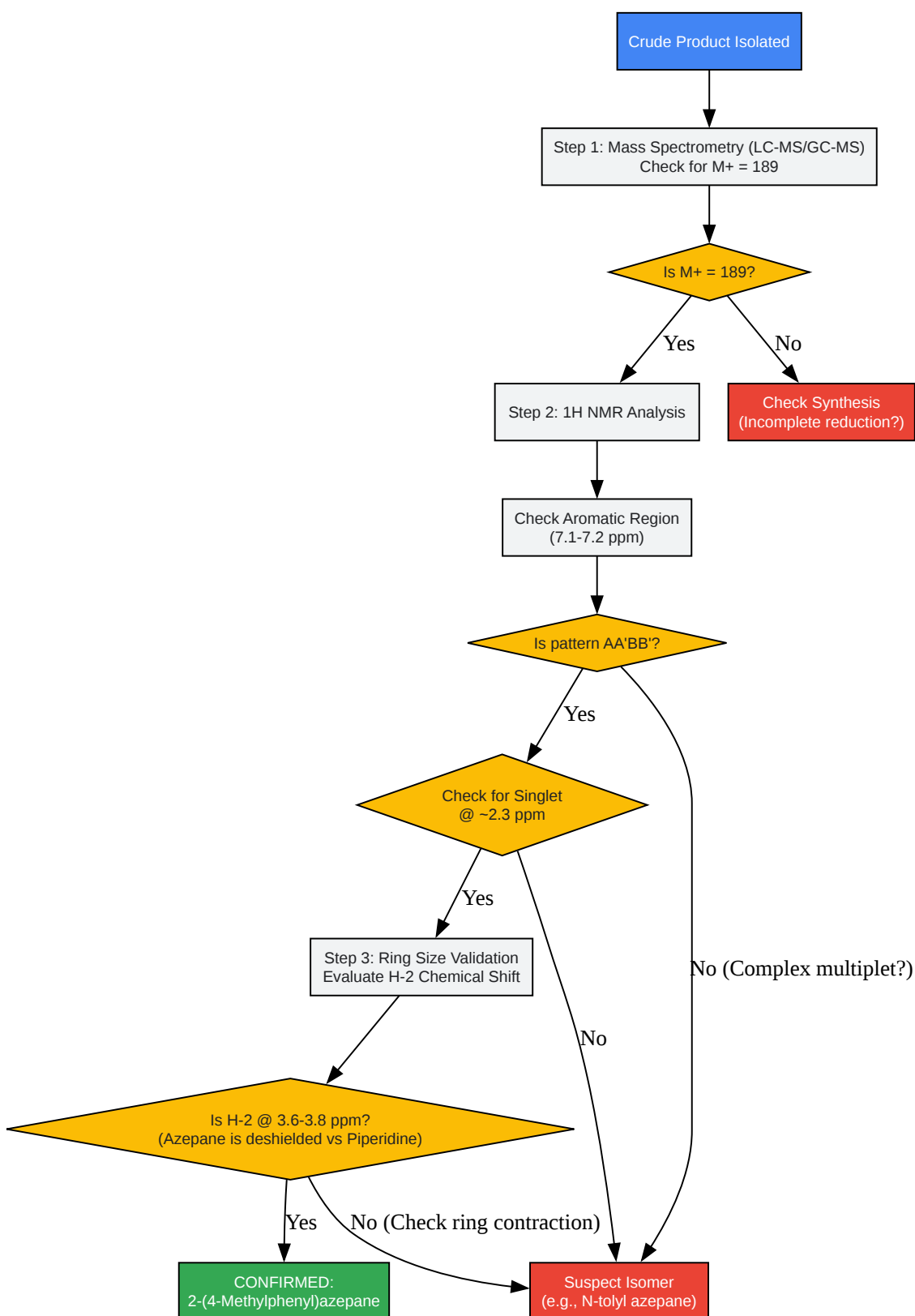
m/z	Fragment Identity	Mechanism/Origin
189	$[M]^{+\bullet}$	Parent molecular ion (typically distinct for cyclic amines).
188	$[M-H]^+$	Loss of α -hydrogen (common in amines).
160	$[M-29]^+$	Loss of $CH_2=NH$ (Retro-ring opening).
98	$[C_6H_{12}N]^+$	Azepanium ion (Loss of Toly radical).
91	$[C_7H_7]^+$	Tropylium Ion. Highly diagnostic for the benzyl/tolyl moiety.

C. Infrared Spectroscopy (FT-IR)

- 3300 - 3400 cm^{-1} : N-H stretching (weak, broad band; typical of secondary amines).
- 2920 - 2850 cm^{-1} : C-H stretching (strong; aliphatic azepane ring).
- 1515 & 1615 cm^{-1} : C=C Aromatic ring stretch (para-substituted).
- 800 - 820 cm^{-1} : C-H Aromatic out-of-plane bending (diagnostic for para-substitution).

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure of **2-(4-Methylphenyl)azepane** during synthesis.



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Caption: Decision tree for spectroscopic validation, prioritizing Mass Spec for molecular weight and NMR for regio-isomer differentiation.

Experimental Protocol for Data Acquisition

To ensure the data matches the predictions above, follow this standardized sample preparation protocol.

NMR Preparation

- Solvent: Use CDCl_3 (Chloroform-d) neutralized with basic alumina if the amine is sensitive to acid traces (which can broaden the NH and alpha-proton signals).
- Concentration: Dissolve 5-10 mg of the free base in 0.6 mL of solvent.
- Acquisition:
 - Run ^1H NMR with a minimum of 16 scans to resolve the benzylic doublet of doublets.
 - Run ^{13}C NMR with a minimum of 512 scans to visualize the quaternary aromatic carbons.

Mass Spectrometry (GC-MS)

- Inlet Temperature: 250°C.
- Column: HP-5MS or equivalent non-polar column.
- Ramp: 100°C to 300°C at 10°C/min.
- Note: The free amine may tail on the column. Derivatization with trifluoroacetic anhydride (TFAA) to form the trifluoroacetamide is recommended if peak shape is poor.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects on chemical shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [[Link](#)] (Used for comparative analysis of 2-phenylazepane and toluene fragments).
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